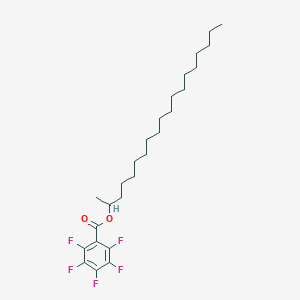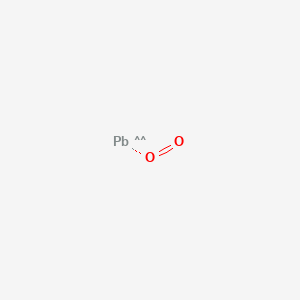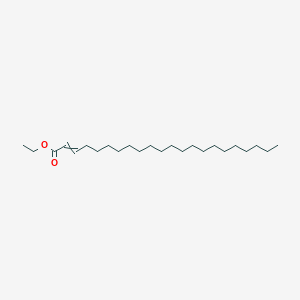
3,8-Dibromo-4,7-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dibromo-4,7-phenanthroline is an organic compound belonging to the phenanthroline family, characterized by the presence of two bromine atoms at the 3rd and 8th positions and two additional bromine atoms at the 4th and 7th positions on the phenanthroline ring. Phenanthroline derivatives are well-known for their applications in coordination chemistry, where they act as ligands forming stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromo-4,7-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2) under controlled conditions . The reaction proceeds as follows:
- Dissolve 1,10-phenanthroline in a suitable solvent like chloroform.
- Add bromine dropwise while maintaining the reaction mixture at a low temperature.
- Allow the reaction to proceed until completion, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ safer and more environmentally friendly brominating agents to comply with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Dibromo-4,7-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Coupling: Palladium or nickel catalysts, boronic acids, and alkynes.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted phenanthrolines with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced phenanthroline derivatives .
Aplicaciones Científicas De Investigación
3,8-Dibromo-4,7-phenanthroline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,8-Dibromo-4,7-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The electronic properties of the phenanthroline ring can be tuned by the bromine substituents, affecting the compound’s reactivity and interaction with molecular targets .
Comparación Con Compuestos Similares
- 3,8-Dibromo-1,10-phenanthroline
- 4,7-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Comparison: 3,8-Dibromo-4,7-phenanthroline is unique due to the specific positioning of the bromine atoms, which can influence its electronic properties and reactivity. Compared to other dibromo-phenanthrolines, it may exhibit different coordination behavior and stability when forming metal complexes. The presence of four bromine atoms can also enhance its potential as a building block for more complex organic molecules .
Propiedades
Número CAS |
199867-78-2 |
|---|---|
Fórmula molecular |
C12H6Br2N2 |
Peso molecular |
338.00 g/mol |
Nombre IUPAC |
3,8-dibromo-4,7-phenanthroline |
InChI |
InChI=1S/C12H6Br2N2/c13-11-5-1-7-8-2-6-12(14)16-10(8)4-3-9(7)15-11/h1-6H |
Clave InChI |
VJUIQVPPJHRZMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C3=C(C=C2)N=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)


![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)


![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)





